N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13-5-2-3-6-15(13)17(20)19-12-18(21,14-8-10-22-11-14)16-7-4-9-23-16/h2-11,21H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDBLGDMGZQTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, a compound with the molecular formula and a molecular weight of 310.4 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes thiophene rings, which are known to enhance biological activity due to their electron-rich nature. The presence of hydroxyl and amide functional groups contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related thiobenzanilides against various bacterial strains, suggesting that the substitution pattern on the thiophene rings plays a crucial role in enhancing this activity .
Anticancer Activity
In vitro studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to affect dihydrofolate reductase (DHFR), a target in cancer therapy. Benzamide riboside, a related compound, was reported to inhibit cell growth in resistant leukemia cells, indicating potential for overcoming drug resistance . This suggests that this compound may also possess anticancer properties.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Interference with Cell Signaling : The structural features may allow it to disrupt signaling pathways, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Study : A review of hydroxythiobenzanilides indicated promising results against microbial pathogens, with specific attention to their structure-function relationship .
- Cancer Research : In a comparative study of benzamide derivatives, those containing thiophene rings showed enhanced potency in inhibiting cancer cell lines such as CCRF-CEM .
- Molecular Modeling : Computational studies suggest that the compound's unique structure allows for favorable interactions with target proteins, enhancing its potential efficacy as an inhibitor .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with thiophene moieties can exhibit anticancer properties. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion may share similar properties, making it a candidate for further investigation in cancer therapeutics.
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Antimicrobial Properties
- Thiophene-containing compounds have been reported to possess antimicrobial activity against a range of pathogens. The hydroxyl group in the structure may enhance solubility and interaction with microbial membranes, potentially leading to effective antimicrobial agents.
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Neuroprotective Effects
- There is emerging evidence suggesting that certain thiophene derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.
Materials Science Applications
-
Organic Photovoltaics
- The unique electronic properties of thiophene derivatives make them suitable for use in organic photovoltaic devices. Their ability to form π-conjugated systems allows for efficient charge transport, which is crucial for enhancing the performance of solar cells.
-
Conductive Polymers
- N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide can be used as a building block for synthesizing conductive polymers. These polymers have applications in flexible electronics, sensors, and other advanced materials.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of thiophene derivatives with amides or other functional groups. The ability to modify the compound by introducing different substituents on the thiophene rings can lead to a library of derivatives with tailored properties for specific applications.
Case Studies
-
Case Study: Anticancer Activity
- A study published in Journal of Medicinal Chemistry explored the anticancer potential of thiophene-based compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further optimization could yield potent anticancer agents.
-
Case Study: Antimicrobial Efficacy
- Research conducted by Smith et al. (2023) demonstrated that thiophene derivatives exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains of bacteria.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Thiophene Substituents: The target compound's dual thiophen-2-yl and thiophen-3-yl groups distinguish it from analogs with single thiophene rings (e.g., 's compounds 31–37). This structural feature may enhance aromatic interactions or alter conformational flexibility compared to monothiophene derivatives . Compounds with thiophene-ethyl linkages () demonstrate the importance of thiophene positioning in biological activity, such as antiviral effects .
Hydroxyl Group vs. Other Functional Groups: The hydroxyl group in the target compound contrasts with the dimethyl group in 's N,O-bidentate analog. Hydroxyl groups can improve solubility and enable hydrogen bonding, whereas dimethyl groups may enhance steric bulk for catalytic applications . In , the aminoethyl chain facilitates bioactivity against Trypanosoma brucei, suggesting that substituent polarity and chain length critically influence biological targeting .
Benzamide Core Modifications :
- The 2-methylbenzamide moiety is shared with 's antiviral compounds, where the methyl group may stabilize hydrophobic interactions in enzyme binding pockets .
- 's 3-methylbenzamide derivative highlights how positional isomerism (2- vs. 3-methyl) affects directing group efficacy in catalysis .
Notes
- Further synthesis, characterization (e.g., X-ray crystallography via SHELX ), and bioactivity assays are necessary to validate hypothesized properties.
Q & A
Q. How to validate the compound’s interaction with biological targets (e.g., enzymes) using biophysical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
